N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide
Description
N-(4-Chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents:
- A 4-chlorophenyl group at the N1 position.
- A 4-fluorophenyl group at the C1 position.
- A 4-[(4-fluorophenyl)methoxy] group at the C4 position.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2N3O2/c24-16-3-9-19(10-4-16)27-23(30)22-21(31-14-15-1-5-17(25)6-2-15)13-29(28-22)20-11-7-18(26)8-12-20/h1-13H,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZZNRWGMHNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Ether formation: The 4-fluorobenzyl group can be introduced via an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of pyrazole derivatives.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several pyrazole-carboxamide derivatives. Below is a comparative analysis:
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound 10a | Compound 20 |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 441.87 g/mol | 398.38 g/mol |
| LogP (Predicted) | 4.5–5.0 | 3.8 | 3.2 |
| Hydrogen Bond Donors | 1 | 2 | 3 |
Biological Activity
N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This compound's structure suggests a range of interactions with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The structural characteristics can be confirmed through techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which reveal the compound's planar conformation and substitution patterns that may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth. For instance, a related compound was shown to inhibit AKT2/PKBβ, a critical kinase in glioma malignancy, leading to reduced cell viability in glioblastoma models .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 4j | Glioblastoma | AKT2 Inhibition | Low micromolar |
| N/A | Various | Apoptosis Induction | N/A |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds incorporating the pyrazole scaffold have demonstrated significant activity against various pathogens. For example, specific derivatives were evaluated for their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis, showing promising results with MIC values ranging from 0.22 to 0.25 µg/mL .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 10 | Staphylococcus epidermidis | 0.25 | Bactericidal |
Case Studies
- In Vitro Studies on Glioblastoma : A study focused on the effects of a related pyrazole derivative on patient-derived glioblastoma cells demonstrated significant inhibition of neurosphere formation, indicating its potential as an anti-glioma agent .
- Antimicrobial Efficacy : Another investigation evaluated several pyrazole derivatives against common bacterial strains, confirming their effectiveness in inhibiting biofilm formation and bacterial growth .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound?
The compound is typically synthesized via multi-step organic reactions, including condensation, nucleophilic substitution, and functional group protection/deprotection. Key steps involve optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, intermediates may require inert atmospheres to prevent oxidation, and purification is often achieved via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like carboxamide or aromatic C-F bonds. Mass Spectrometry (MS) confirms molecular weight, and X-ray crystallography (using programs like SHELX) resolves 3D atomic arrangements for unambiguous structural assignment .
Q. What structural features influence its biological activity?
The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole core and carboxamide group enable hydrogen bonding with biological targets. Comparative studies with analogs (e.g., replacing chlorine with other halogens) reveal structure-activity relationships (SAR) critical for optimizing interactions with enzymes or receptors .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
Discrepancies in NMR signals or crystallographic refinement (e.g., disorder in aromatic rings) can be addressed by cross-validating with 2D NMR techniques (COSY, HSQC) or computational methods like Density Functional Theory (DFT) to predict spectral patterns. For crystallography, SHELXL’s restraints and TWIN commands help model challenging data .
Q. What methodologies optimize reaction yields in multi-step syntheses?
Design of Experiments (DoE) systematically tests variables (e.g., temperature, stoichiometry) to identify optimal conditions. Reaction progress is monitored via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Statistical tools (e.g., ANOVA) analyze yield data, while intermediates are stabilized using antioxidants (e.g., BHT) under inert atmospheres .
Q. How to design assays for studying target receptor binding?
Radioligand displacement assays quantify binding affinity (IC50 values) using tritiated or fluorescent probes. Surface Plasmon Resonance (SPR) measures real-time interaction kinetics (ka/kd). Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on key amino acid residues .
Q. What strategies compare biological activity across structural analogs?
Structure-Activity Relationship (SAR) studies involve synthesizing analogs with systematic substitutions (e.g., varying halogen positions). In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with Principal Component Analysis (PCA) to cluster compounds by activity profiles. Pharmacophore modeling identifies critical interaction features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
